BuChE-IN-4
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Overview
Description
BuChE-IN-4 is a multi-target inhibitor of acetylcholinesterase and butyrylcholinesterase, with oral activity and the ability to permeate the blood-brain barrier. It has shown significant potential in inhibiting these enzymes, which are crucial in the breakdown of neurotransmitters such as acetylcholine and butyrylcholine .
Preparation Methods
The synthesis of BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the reaction. The synthetic route is designed to enhance the bioactivity of the compound against acetylcholinesterase and butyrylcholinesterase . Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
BuChE-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups .
Scientific Research Applications
BuChE-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: Researchers use this compound to understand the role of cholinesterases in biological systems and to explore its effects on various biological pathways.
Mechanism of Action
BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of the neurotransmitters .
Comparison with Similar Compounds
BuChE-IN-4 is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different efficacy profiles.
Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
This compound stands out due to its balanced inhibition of both enzymes and its potential for fewer side effects compared to other inhibitors .
Properties
Molecular Formula |
C21H21BrFN3O4S |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-[[7-(2-fluorophenyl)-2,2-dioxo-3,4-dihydrooxathiino[6,5-c]pyrazol-5-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C21H21BrFN3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2 |
InChI Key |
LDIVPSYYUOVSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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